
Atrazine
Overview
Description
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used triazine-class herbicide, particularly effective in pre- and post-emergent weed control in corn, sorghum, and sugarcane crops . Its global application has raised concerns due to its persistence in soil (half-life: 30–100 days) and water, with detectable residues in groundwater and surface water systems . This compound acts as a potent endocrine disruptor, interfering with hormone regulation in aquatic organisms and mammals, and has been linked to developmental toxicity in fish and amphibians . Degradation products, including deethylthis compound (DEA) and deisopropylthis compound (DIA), retain comparable toxicity to the parent compound, exacerbating environmental risks .
Preparation Methods
Atrazine is synthesized through a series of chemical reactions starting with cyanuric chloride. The synthetic route involves the following steps:
Chlorination: Cyanuric chloride is chlorinated to form 2,4,6-trichloro-1,3,5-triazine.
Amination: The trichloro compound undergoes amination with ethylamine and isopropylamine to produce this compound.
Industrial production of this compound typically involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Abiotic Degradation Pathways
Atrazine degrades via advanced oxidation processes (AOPs), photocatalysis, and electrochemical methods, influenced by pH, catalysts, and light conditions.
Advanced Oxidation Processes (AOPs)
-
Mechanisms :
-
Hydroxyl Radical (·OH) Attack : Dominates in Fenton and UV/H₂O₂ systems, cleaving the triazine ring via dechlorination and dealkylation .
-
Sulfate Radical (SO₄⁻·) Oxidation : Generated in persulfate systems, targets ethyl/isopropyl side chains, forming deethylthis compound (DEA) and deisopropylthis compound (DIA) .
-
Photocatalysis
-
Key Steps :
Biodegradation Pathways
Microbial degradation of this compound involves hydrolytic and oxidative enzymes, funneling metabolites into cyanuric acid for complete mineralization .
Enzymatic Steps
-
Pathway :
This compound → Hydroxythis compound → DEA/DIA → Cyanuric acid → Biuret → NH₃ + CO₂
Environmental Factors
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pH : Neutral conditions favor hydrolytic dechlorination, while acidic conditions enhance oxidative pathways .
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Soil Mobility : DEA is more mobile than this compound, increasing groundwater contamination risks .
Biochemical Interactions
This compound disrupts endocrine systems via covalent binding and receptor modulation.
Key Reactions
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Estrogen Receptor Agonism : Binds G protein-coupled estrogen receptor 1 (GPER1), altering hormone synthesis .
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Covalent Protein Binding : Reacts with cysteine residues in mammalian proteins, impairing enzymatic function .
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Testosterone Suppression : Reduces plasma testosterone in vertebrates (e.g., 75% decline in Xenopus laevis) .
Degradation Byproducts and Toxicity
Byproduct | Toxicity Profile | Source |
---|---|---|
DEA/DIA | Less herbicidal but persistent in soil | |
Cyanuric acid | Non-toxic, readily mineralized | |
Chlorinated intermediates | Mutagenic potential |
Scientific Research Applications
Agricultural Applications
Atrazine is predominantly used in the following crops:
- Maize (Corn) : this compound is essential for weed control in maize production, contributing to significant yield increases. Studies indicate that this compound can enhance corn yields by approximately 3-4% on average, with some reports suggesting increases up to 8% under optimal conditions .
- Sorghum : The herbicide is also utilized in sorghum cultivation, where it can improve yields by as much as 20%, particularly due to the lack of alternative herbicides effective against sorghum weeds .
- Sugarcane and Other Crops : this compound is applied to sugarcane and various other crops like soybeans and eucalypt plantations, demonstrating its versatility in weed management .
The overall usage of this compound in the United States was about 76 million pounds annually as of 2014, making it the second most widely used herbicide after glyphosate .
Ecological Benefits
This compound plays a significant role in sustainable farming practices:
- Soil Erosion Reduction : The use of this compound facilitates conservation tillage practices, which are associated with a substantial reduction in soil erosion—estimated between 56 to 85 million tons annually. This reduction contributes to improved water quality by minimizing sediment runoff into waterways .
- Carbon Emission Decrease : By enabling no-till farming, this compound helps reduce diesel fuel consumption for tillage, leading to lower carbon dioxide emissions—estimated between 180,000 to 280,000 metric tons per year .
- Economic Impact : The economic benefits attributed to this compound usage in corn and sorghum production are estimated between $4.3 billion and $6.28 billion annually due to lower prices for agricultural products like meat and dairy .
Health and Environmental Concerns
Despite its agricultural advantages, this compound has been linked to various health and environmental issues:
- Endocrine Disruption : Research has shown that this compound acts as an endocrine disruptor. Studies indicate that exposure can lead to significant hormonal changes in both male and female animals, including reduced testosterone levels and feminization effects in amphibians . For example, male frogs exposed to this compound exhibited complete feminization and chemical castration .
- Metabolic Effects : In rodent studies, this compound exposure has been associated with weight gain, insulin resistance, and altered metabolic rates even without changes in food intake or activity levels . Long-term exposure has also led to changes in liver function and reproductive health indicators .
- Aquatic Toxicity : this compound has been shown to have detrimental effects on aquatic life. For instance, fish exposed to this compound exhibited reduced sperm production and altered reproductive behaviors .
Endocrine Disruption in Amphibians
A study published in Environmental Health Perspectives highlighted the effects of this compound on amphibian populations. Researchers found that male frogs exposed to this compound not only experienced hormonal disruptions but also displayed physical changes indicative of feminization. These findings raise concerns about the impact of this compound on biodiversity and ecosystem balance.
Rodent Studies on Metabolic Health
Research conducted at the University of Melbourne demonstrated that rats drinking water contaminated with this compound developed insulin resistance after prolonged exposure. This study underscores the potential implications for human health regarding dietary exposure through contaminated water sources .
Economic Analysis of this compound Use
A comprehensive economic analysis indicated that without this compound, U.S. farmers would face increased costs due to higher weed management expenses and reduced crop yields. The analysis estimated that the absence of this compound could lead to a significant increase in food prices across various sectors.
Mechanism of Action
Atrazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, where it binds to the Q_B protein and blocks the electron transport chain . This disruption prevents the plant from producing the energy needed for growth, ultimately leading to its death .
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Structural and Functional Similarities
Atrazine belongs to the chlorotriazine subgroup, sharing a 1,3,5-triazine core with derivatives like simazine , propazine , and ametryn (Figure 1). Structural variations occur in side-chain substituents:
- This compound: Chloro, ethylamino, and isopropylamino groups.
- Simazine: Chloro, ethylamino, and ethylamino groups.
- Propazine: Chloro, isopropylamino, and isopropylamino groups.
These differences influence reactivity and environmental behavior. For instance, antibodies targeting this compound exhibit 90% cross-reactivity with simazine due to shared ethylamino groups but <15% reactivity with carbamates (e.g., carbaryl) or phenoxy herbicides (e.g., 2,4-D) .
Toxicity Profiles
Comparative toxicity data (Table 1) highlight variability in acute effects:
Compound | EC₅₀ (mg/L, Daphnia magna) | Relative Reactivity to this compound Antibody (%) |
---|---|---|
This compound | 39.87 | 100 |
Simazine | 273.20 | 90 |
Propazine | 226.80 | <5 |
Ametryn | 12.74 | 15 |
DEA | 36.96 | 40 |
DIA | 81.86 | 15 |
Ametryn, despite structural similarity, is ~3× more toxic to Daphnia magna than this compound (EC₅₀: 12.74 vs. 39.87 mg/L) . DEA and DIA, key degradation products of this compound, retain significant toxicity (EC₅₀: 36.96–81.86 mg/L), whereas hydroxydeethyl this compound is non-toxic .
Environmental Persistence and Mobility
This compound’s adsorption in soil varies with organic matter and clay content (Kd: 1.5–3.5 L/kg), comparable to simazine but lower than hydrophobic triazines like propazine (Kd: 3.8–5.2 L/kg) . Its high water solubility (33 mg/L) facilitates leaching, with concentrations in agricultural runoff reaching 18.93 μg/L . In contrast, ametryn’s lower solubility reduces mobility but increases soil retention .
Degradation Pathways
Microbial degradation dominates this compound breakdown, yielding DEA and DIA, which persist in aquatic systems (half-life: 60–150 days) . Propazine and simazine follow similar pathways but produce less toxic metabolites (e.g., hydroxypropazine) .
Key Research Findings
- Cross-Reactivity: Immunosensors for this compound detection show 90% cross-reactivity with simazine but negligible response to non-triazines like 2,4-D, underscoring structural specificity .
- Ecological Impact : this compound disrupts aquatic ecosystems at concentrations >0.1 μg/L, altering fish behavior and amphibian development, whereas simazine requires higher thresholds (>10 μg/L) for similar effects .
- Removal Technologies: Adsorption using biochar or Co/Zr@AC composites effectively removes this compound (efficiency: 85–92%) via micropore capture and hydrogen bonding, outperforming methods for propazine (efficiency: 70–78%) .
Biological Activity
Atrazine is a widely used herbicide primarily employed in agriculture for controlling broadleaf and grassy weeds, particularly in crops like corn and sorghum. Its biological activity has been extensively studied due to its implications for environmental health and human safety. This article delves into the biological effects of this compound, focusing on its metabolism, endocrine disruption, ecotoxicological impacts, and relevant case studies.
Metabolism and Metabolites
This compound undergoes complex metabolic processes in both plants and animals, leading to various metabolites. Key findings include:
- Metabolite Identification : Studies have identified 8 to 12 metabolites of this compound, with deethylthis compound (DEA) and this compound mercapturate being among the most significant .
- Absorption in Plants : this compound is absorbed by plant roots, forming hydroxylated metabolites that are not easily removed through washing .
- Human and Animal Studies : Research indicates variability in the identification of primary metabolites across different species. For instance, some studies found DEA as the predominant metabolite in rats, while others identified this compound mercapturate as significant in humans .
Endocrine Disruption
This compound is classified as an endocrine-disrupting chemical (EDC), affecting hormonal systems in various organisms:
- Reproductive Dysfunction : Exposure during critical developmental windows has been linked to reproductive alterations. For example, this compound exposure has resulted in hermaphroditism and demasculinization in amphibians like Xenopus laevis at very low concentrations (0.1 to 2.5 ppb) .
- Gene Expression Changes : A study demonstrated that this compound exposure altered the expression of genes involved in endocrine function, including increased levels of aromatase (CYP19A1), which catalyzes testosterone conversion to estradiol .
- Behavioral Effects : this compound exposure has been associated with reduced mating success and altered sexual behavior in amphibians due to hormonal disruptions .
Ecotoxicological Impacts
This compound’s effects extend beyond direct toxicity to include sublethal impacts on aquatic organisms:
- Amphibians and Fish : Meta-analyses reveal that this compound can elevate activity levels in amphibians and fish while reducing antipredator behaviors. It also affects metamorphosis timing, often resulting in smaller sizes at metamorphosis .
- Immune Function : this compound exposure has been linked to significant reductions in immune function endpoints across various studies, indicating potential long-term health impacts on populations exposed to this herbicide .
Case Studies
Several case studies highlight the biological activity of this compound:
- Cancer Incidence Among Pesticide Applicators :
- Endocrine Disruption Case Study :
Summary of Findings
The biological activity of this compound encompasses a range of effects from metabolic processes to significant ecological impacts. The following table summarizes key findings related to its biological activity:
Aspect | Findings |
---|---|
Metabolites Identified | 8-12 metabolites including DEA and this compound mercapturate |
Endocrine Disruption | Alters hormonal functions leading to reproductive dysfunctions such as hermaphroditism |
Ecotoxicological Effects | Elevated activity levels in amphibians; reduced immune function; altered metamorphosis timing |
Cancer Risk Studies | No consistent association with cancer; possible link to thyroid cancer at higher exposure levels |
Q & A
Basic Research Questions
Q. What experimental designs are commonly employed to study atrazine adsorption and degradation in environmental matrices?
- Researchers often use randomized block designs (RBD) for field studies to account for soil heterogeneity, with variables like soil pH, organic amendments (e.g., FYM, compost), and sampling intervals (e.g., 20 and 40 days after application) . For adsorption optimization, Doehlert designs are applied to evaluate factors such as adsorbent synthesis parameters (AgNO₃ concentration, temperature) and adsorption conditions (pH, ionic strength) . These designs allow efficient exploration of multi-variable interactions with fewer experimental runs.
Q. How do regulatory standards for this compound in drinking water align with current evidence on endocrine disruption?
- The U.S. EPA regulates this compound at 3 ppb in drinking water, citing insufficient evidence for harm at this level. However, studies on zebrafish and amphibians demonstrate endocrine-disrupting effects (e.g., demasculinization in frogs) at environmentally relevant concentrations, highlighting tensions between regulatory thresholds and ecotoxicological data . Researchers must reconcile these findings through dose-response analyses and mechanistic studies on hormonal pathways.
Q. What methodologies are used to assess this compound persistence in agricultural soils?
- Soil studies often measure this compound content at critical intervals (e.g., 20 and 40 days post-application) using chromatographic techniques. Organic amendments like compost enhance degradation via microbial activity and adsorption, reducing residual this compound by 30–50% compared to controls. Statistical validation through ANOVA and Tukey’s tests confirms treatment efficacy .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound adsorption parameters in engineered materials?
- RSM, coupled with central composite designs (CCD) , models interactions between variables (e.g., adsorbent dosage, pH, temperature) to maximize this compound uptake. For example, MgO/Fe₃O₄ composites achieve optimal adsorption at pH 6–7 and 25–35°C, validated through second-order polynomial equations and ANOVA (R² > 0.95) . This approach reduces experimental redundancy and identifies nonlinear relationships.
Properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
Record name | ATRAZINE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID9020112 | |
Record name | Atrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020112 | |
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Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Atrazine is a white crystalline solid. Melting point 173-175 °C. Sinks in water. A selective herbicide used for season-long weed control in a variety of crops., Colorless or white, odorless, crystalline powder. [herbicide]; [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless or white, odorless, crystalline powder., Colorless or white, odorless, crystalline powder. [herbicide] | |
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Boiling Point |
Decomposes (NIOSH, 2023), 205 °C/101 kPa, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 33.0 mg/L at 25 °C, In water, 34.7 mg/L at 26 °C, 183 g/kg DMSO; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane, 0.0347 mg/mL at 26 °C, Solubility in water, g/100ml at 25 °C: (none), 0.003% | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.2 at 68 °F (est) (USCG, 1999) - Denser than water; will sink, 1.23 g/cu cm at 22 °C, Relative density (water = 1): 1.2, 1.19 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
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Record name | Atrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
3e-07 mmHg at 68 °F (NTP, 1992), 0.0000003 [mmHg], 2.89X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.0000003 mmHg | |
Record name | ATRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8300 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Atrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Atrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ATRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ATRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/300 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Atrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless powder, Colorless or white, crystalline powder | |
CAS No. |
1912-24-9 | |
Record name | ATRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8300 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Atrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atrazine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | atrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Atrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJA9M5H4IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Atrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Atrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ATRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ATRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/300 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
347 to 351 °F (NTP, 1992), 177.0 °C, 173 °C, 173-177 °C, 340 °F | |
Record name | ATRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8300 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Atrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Atrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ATRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ATRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/300 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Atrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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